BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

mGluR2 antagonist CNS drug discovery metabotropic glutamate receptor

Procure this specific mGluR2 antagonist (IC50 ~4.45 nM series benchmark) for CNS drug discovery. The precise 2-ethoxybenzamide core and pyrazin-2-yl substitution induce critical dihedral angles (e.g., 81.6° pyrazole-benzene twist) confirmed by single-crystal XRD—ensuring accurate 3D pharmacophore presentation. Unlike unsubstituted or methylsulfanyl analogs, this exact topology matches the patented Taisho heteroaryl-pyrazole series, reducing the risk of altered target engagement in mood disorder or schizophrenia models. Independently verify potency in your assay.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034510-80-8
Cat. No. B2716338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
CAS2034510-80-8
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C18H19N5O2/c1-2-25-17-6-4-3-5-14(17)18(24)21-10-12-23-11-7-15(22-23)16-13-19-8-9-20-16/h3-9,11,13H,2,10,12H2,1H3,(H,21,24)
InChIKeyIXDFOZSCDFCFGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034510-80-8): Core Identity and Procurement Baseline


2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034510-80-8) is a synthetic small molecule belonging to the pyrazolylethylbenzamide class. It is annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist [1]. The compound features a 2-ethoxybenzamide core linked via an ethyl spacer to a 3-(pyrazin-2-yl)-1H-pyrazole moiety. This scaffold is covered by a Taisho Pharmaceutical patent family claiming heteroaryl-pyrazole derivatives as group II mGlu receptor antagonists [2], establishing its primary therapeutic context within CNS drug discovery. Procurement inquiries should note that the compound's specific substitution pattern distinguishes it from other pyrazolylethylbenzamide analogs in both the benzamide and heteroaryl domains.

Why Generic Substitution of 2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034510-80-8) Is Scientifically Inadmissible


The pyrazolylethylbenzamide chemotype is exquisitely sensitive to both the benzamide substituent and the heteroaryl group attached to the pyrazole ring [1]. Publicly disclosed structure-activity relationship (SAR) data for this class demonstrate that replacing the 2-ethoxy group with other substituents can alter mGluR2 binding affinity by orders of magnitude [2]. Additionally, the combination of a pyrazin-2-yl group on the pyrazole with a 2-ethoxybenzamide core is topologically precise: X-ray crystallography confirms that this substitution pattern induces specific dihedral angles between the pyrazole, amide, and benzene rings that are critical for the compound's three-dimensional pharmacophore presentation [3]. Consequently, using an unsubstituted benzamide, a methylsulfanyl analog, or a difluoromethylsulfonyl variant as a functional substitute without matched biological validation carries a high risk of altered target engagement and divergent downstream pharmacology.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034510-80-8): Procurement-Relevant Head-to-Head and Class-Level Data


mGluR2 Target Annotations Confirm Pharmacological Specificity Distinct from Group I/III mGlu Modulators

The Therapeutic Target Database (TTD) annotates CAS 2034510-80-8 as a metabotropic glutamate receptor 2 (mGluR2) antagonist [1]. This target annotation is not shared by the broader class of pyrazole-containing benzamides, many of which are reported as EcR/USP receptor agonists (insect molting hormone receptor) [2] or p38 kinase inhibitors [3]. The specific mGluR2/3 antagonism places the compound within a distinct biological pathway relevant for mood disorders, anxiety, and schizophrenia, whereas the EcR/USP-targeting analogs (e.g., tebufenozide-based chemotypes) are predominantly insecticidal. No quantitative binding data (IC50/Ki) specific to CAS 2034510-80-8 was found in public databases as of the search date.

mGluR2 antagonist CNS drug discovery metabotropic glutamate receptor

Crystal Structure Dihedral Angles Distinguish the 2-Ethoxy-Pyrazin-2-yl Conformation from Unsubstituted or Alternative Heteroaryl Analogs

X-ray crystallographic analysis of the title compound reveals a pronounced twist between the pyrazole and benzene rings (dihedral angle pyrazole-benzene: 81.6°) and a distinct pyrazole-amide angle of 40.6° [1]. These values reflect the steric and electronic influence of the 2-ethoxy substituent on the benzamide and the pyrazin-2-yl group on the pyrazole. In contrast, structurally simpler N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034504-91-9), which lacks the ethoxy group, would be expected to exhibit different torsional preferences due to reduced steric bulk and altered hydrogen-bonding capacity. The crystallographically observed intermolecular hydrogen bond (C=O···H-N, 2.843 Å, angle 157°) further stabilizes a specific packing arrangement that may influence solubility and formulation behavior.

X-ray crystallography conformational analysis structure-based drug design

Patent-Covered Scaffold Confirms Intellectual Property Specificity Against Generic Pyrazole Benzamide Analogs

The compound CAS 2034510-80-8 falls within the Markush structure of Taisho Pharmaceutical's patent US 2013/0137865 A1, which specifically claims heteroaryl-pyrazole derivatives as group II mGlu receptor antagonists [1]. This patent explicitly requires a 5-membered heteroarylene (pyrazole) substituted with a heteroaryl group (such as pyrazin-2-yl) and a benzamide moiety. Analogs lacking the heteroaryl-pyrazole connection or those that are simple N-phenyl pyrazoles without the ethyl spacer (e.g., certain p38 kinase inhibitor pyrazoles [2], or EcR/USR-targeting pyrazole amides [3]) are outside the scope of this patent family. The compound's precise substitution pattern—2-ethoxy on benzamide, pyrazin-2-yl on pyrazole, and an ethyl linker—represents a specific embodiment within the patented class.

patent landscape freedom to operate chemical intellectual property

BindingDB Ortholog Data Suggests mGluR2 Affinity Ranges for the Taisho Pyrazole-Benzamide Series

While no direct IC50 value for CAS 2034510-80-8 is publicly available, a closely related Taisho pyrazole-benzamide compound (CHEMBL259435 / BDBM50376406) demonstrates potent mGluR2 binding with an IC50 of 4.45 nM in a radioligand displacement assay using [3H]-MGS0008 on human mGluR2 expressed in CHO cells [1]. This value establishes the affinity range achievable within this chemotype. In the broader mGluR2 antagonist field, literature-reported IC50 values span from low nanomolar (e.g., 28 nM for certain phenylethynyl compounds [2]) to micromolar, underscoring that sub-10 nM potency is a distinguishing feature of optimized pyrazole-benzamide analogs. The target compound's structural similarity to the 4.45 nM benchmark—shared pyrazolylethylbenzamide core with a heteroaryl substitution—supports the inference that it occupies a similar affinity tier, though direct confirmation by the user is required.

mGluR2 binding affinity radioligand displacement SAR

Optimal Procurement and Application Scenarios for 2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034510-80-8)


mGluR2 Target Validation and CNS Pharmacology Studies

When your research program requires a tool compound to interrogate mGluR2-mediated signaling in mood disorder, anxiety, or schizophrenia models, CAS 2034510-80-8 offers a defined chemical starting point within the patented Taisho heteroaryl-pyrazole series [1]. Its TTD-annotated target [2] aligns directly with CNS indications, unlike EcR/USR-targeting pyrazole amides used in agrochemical discovery. Users should independently verify mGluR2 potency in their assay system against the published Taisho benchmark of IC50 ~4.45 nM for the series [3].

Structure-Based Drug Design Leveraging Experimental 3D Coordinates

The availability of single-crystal X-ray diffraction data for this compound, including precise dihedral angles and hydrogen-bond geometry [1], makes it suitable for computational chemistry groups needing an experimentally validated starting conformation for docking, pharmacophore modeling, or molecular dynamics simulations. The pronounced pyrazole-benzene twist (81.6°) serves as a critical conformational constraint that may not be reproduced by force-field minimization of analog structures.

Freedom-to-Operate and Competitive Intelligence in mGluR2 Antagonist Space

For industrial groups mapping the mGluR2/3 patent landscape, procuring this compound provides access to a specific embodiment within US 2013/0137865 A1 [1]. Comparative analysis with non-heteroaryl pyrazole benzamides (e.g., p38-targeted analogs [2]) can delineate the structural boundaries of competing IP estates, supporting strategic decisions in CNS portfolio development.

Quote Request

Request a Quote for 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.